propan-2-yl (2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate
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Overview
Description
PROPAN-2-YL 2-(2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzimidazole core, which is fused with various functional groups, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 2-(2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzimidazole Core: This is usually achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with a thiol or sulfide compound.
Attachment of the Phenoxyethyl Group: This can be done through etherification reactions using appropriate phenol derivatives and alkyl halides.
Esterification: The final step involves the esterification of the benzimidazole derivative with isopropyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 2-(2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions with various nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Thiols, amines, alkoxides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted benzimidazole derivatives.
Scientific Research Applications
PROPAN-2-YL 2-(2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 2-(2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE involves its interaction with various molecular targets and pathways. The benzimidazole core can bind to specific enzymes and receptors, modulating their activity. The sulfanyl and phenoxyethyl groups can enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Mebendazole: An antiparasitic drug with a benzimidazole core.
Albendazole: Another antiparasitic agent with a similar structure.
Uniqueness
PROPAN-2-YL 2-(2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of sulfanyl and phenoxyethyl groups makes it a versatile molecule for various applications.
Properties
Molecular Formula |
C21H24N2O4S |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
propan-2-yl 2-[2-[2-(3-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate |
InChI |
InChI=1S/C21H24N2O4S/c1-15(2)27-20(24)14-23-19-10-5-4-9-18(19)22-21(23)28-12-11-26-17-8-6-7-16(13-17)25-3/h4-10,13,15H,11-12,14H2,1-3H3 |
InChI Key |
VCYBQOXLQNRNPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC=CC(=C3)OC |
Origin of Product |
United States |
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